6-Bromo-1H-indazole-5-carbonitrile
Description
6-Bromo-1H-indazole-5-carbonitrile (hypothetical structure inferred from analogs) is a brominated indazole derivative featuring a carbonitrile group at position 5 and a bromine atom at position 4. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 227.04 g/mol.
Properties
IUPAC Name |
6-bromo-1H-indazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-8-6(4-11-12-8)1-5(7)3-10/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLFZVXJOXPJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with cyanogen bromide under basic conditions to form the desired indazole ring. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position on the indazole ring .
Industrial Production Methods: Industrial production of
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 6-Bromo-1H-indazole-5-carbonitrile with its analogs:
Key Observations :
- Halogen Effects : Bromine (atomic radius: 1.85 Å) at position 6 increases molecular weight and lipophilicity compared to chlorine (atomic radius: 0.99 Å) . This may enhance membrane permeability in biological systems.
- Functional Group Influence : The electron-withdrawing carbonitrile group at position 5 stabilizes the indazole ring and may increase acidity at adjacent positions, facilitating cross-coupling reactions . In contrast, the nitro group in 5-Bromo-4-nitro-1H-indazole offers stronger electron withdrawal but may reduce stability under reducing conditions.
- Steric and Solubility Effects : The THP-protected analog exhibits altered solubility due to the bulky tetrahydropyranyl group, whereas the methyl group in 6-Bromo-5-methyl-1H-indazole enhances hydrophobicity but reduces polarity.
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